3'-(Benzyloxy)-4-methoxy-[1,1'-biphenyl]-2-amine
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Overview
Description
3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group at the 3’ position, a methoxy group at the 4 position, and an amine group at the 2 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene derivative.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methanol and a methylating agent such as dimethyl sulfate.
Amination: The amine group can be introduced through a reduction reaction of a nitro precursor or a direct amination reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of 3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro precursor can be reduced to form the amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-[1,1’-biphenyl]-2-amine: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.
3’-(Benzyloxy)-[1,1’-biphenyl]-2-amine: Lacks the methoxy group, affecting its solubility and interaction with molecular targets.
3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different biological activity and applications.
Uniqueness
3’-(Benzyloxy)-4-methoxy-[1,1’-biphenyl]-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups enhances its solubility and ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methoxy-2-(3-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-22-17-10-11-19(20(21)13-17)16-8-5-9-18(12-16)23-14-15-6-3-2-4-7-15/h2-13H,14,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUJSMIPRQCBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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